![molecular formula C17H18BrNO2 B5832514 N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5832514.png)
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the class of compounds known as phenylacetamides, which have been shown to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to enhance the activity of GABA receptors, which are important for the regulation of neuronal activity. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of specific signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects in cells and organisms. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to enhance the activity of GABA receptors, which can lead to increased inhibitory neurotransmission and a reduction in anxiety-like behaviors. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to exhibit anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. However, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of focus could be the development of new derivatives of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide with improved efficacy and safety profiles. Another area of focus could be the exploration of the potential applications of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in other scientific research fields, such as immunology or infectious diseases. Finally, further studies could be conducted to better understand the mechanism of action of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide and its effects on specific signaling pathways in cells.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-bromophenylamine with 2,3,5-trimethylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid to yield N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been well-established in the literature and has been used to produce N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide in large quantities for use in scientific research.
Scientific Research Applications
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. In cancer research, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-12(2)13(3)16(9-11)21-10-17(20)19-15-7-5-4-6-14(15)18/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZTGYQYXUTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC=C2Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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